13-Fold Higher Functional Potency in MVD Assay Compared to Dynorphin A (1-13)
In a direct functional comparison using the mouse vas deferens (MVD) assay, Dynorphin A (1-10) amide demonstrates a significantly higher inhibitory potency than the longer fragment Dynorphin A (1-13). This establishes the (1-10) fragment as the more potent tool for functional κ-opioid receptor (KOR) studies in this well-characterized bioassay [1].
| Evidence Dimension | Inhibition of electrically-induced twitch in mouse vas deferens |
|---|---|
| Target Compound Data | IC50 = 0.3 nM |
| Comparator Or Baseline | Dynorphin A (1-13) (IC50 = 4.0 nM) |
| Quantified Difference | 13.3-fold lower IC50 (higher potency) for Dynorphin A (1-10) amide |
| Conditions | Electrically stimulated mouse vas deferens (MVD) preparation |
Why This Matters
This 13-fold potency difference is critical for experimental design, as using Dynorphin A (1-13) in place of Dynorphin A (1-10) would require significantly higher concentrations to achieve the same functional KOR activation, potentially introducing confounding factors like altered receptor selectivity or off-target effects.
- [1] Woo, S. K., Tulunay, F. C., Loh, H. H., & Lee, N. M. (1982). Dynorphin(1–10)amide: A potent and selective analog of dynorphin(1–13). Life Sciences, 31(16-17), 1817-1820. View Source
